molecular formula C18H15N B1355123 N-Phenyl-4-biphenylamine CAS No. 32228-99-2

N-Phenyl-4-biphenylamine

Cat. No. B1355123
CAS RN: 32228-99-2
M. Wt: 245.3 g/mol
InChI Key: YGNUPJXMDOFFDO-UHFFFAOYSA-N
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Description

N-Phenyl-4-biphenylamine is a chemical compound with the molecular formula C18H15N . It has a molecular weight of 245.3 g/mol . It is also known by other names such as N,4-DIPHENYLANILINE and 4-Anilinobiphenyl .


Molecular Structure Analysis

The molecular structure of N-Phenyl-4-biphenylamine consists of three phenyl rings connected by nitrogen . The InChI representation of the molecule is InChI=1S/C18H15N/c1-3-7-15(8-4-1)16-11-13-18(14-12-16)19-17-9-5-2-6-10-17/h1-14,19H .


Physical And Chemical Properties Analysis

N-Phenyl-4-biphenylamine has a molecular weight of 245.3 g/mol . It has a XLogP3 value of 5.5, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor . The topological polar surface area is 12 Ų .

Scientific Research Applications

Organic Semiconductor Building Blocks

N-Phenyl-4-biphenylamine: is a valuable compound in the field of materials science, particularly as a building block for organic semiconductors . Its molecular structure allows it to be used in the development of small molecule semiconductors, which are crucial for creating organic light-emitting diodes (OLEDs) and other optoelectronic devices. The high purity (>98.0% GC) of this compound ensures its effectiveness in these applications.

Antimycobacterial Agent

Research has explored the use of N-Phenyl-4-biphenylamine as an antimycobacterial agent . It exhibits the ability to bind to bidentate ligands on the mycobacterial cell surface, inhibiting the growth of these bacteria. This application is particularly relevant in the fight against tuberculosis and other mycobacterial infections.

Inflammation and Immune Response Modulation

The compound has been studied for its interaction with the protein TNF-α, which plays a significant role in inflammation and immune responses . By inhibiting the activity of TNF-α, N-Phenyl-4-biphenylamine could potentially be used to treat various inflammatory diseases and modulate immune responses.

Optoelectronic Applications

Derivatives of N-Phenyl-4-biphenylamine have been investigated for their optoelectronic properties, particularly in the context of OLEDs . These studies focus on the optical and electronic properties and electron transfer abilities of substances based on this compound, highlighting its potential for ambipolar transport in OLEDs.

Material Science Research

As a secondary arylamine, N-Phenyl-4-biphenylamine serves as a crucial component in material science research . It’s used in the synthesis of various materials that require specific electronic and structural properties, contributing to advancements in this field.

Safety and Hazards

N-Phenyl-4-biphenylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), particularly the respiratory system .

Mechanism of Action

properties

IUPAC Name

N,4-diphenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N/c1-3-7-15(8-4-1)16-11-13-18(14-12-16)19-17-9-5-2-6-10-17/h1-14,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNUPJXMDOFFDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30517752
Record name N-Phenyl[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30517752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phenyl-4-biphenylamine

CAS RN

32228-99-2
Record name N-Phenyl[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30517752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-phenyl-[1,1'-biphenyl]-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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